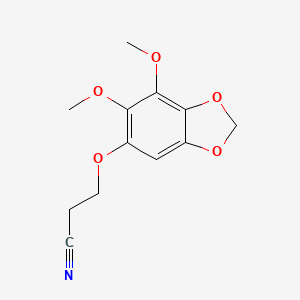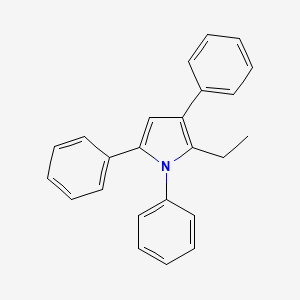![molecular formula C16H22O B14345467 1-Ethoxy-4-phenylbicyclo[2.2.2]octane CAS No. 91949-44-9](/img/structure/B14345467.png)
1-Ethoxy-4-phenylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-phenylbicyclo[2.2.2]octane is an organic compound characterized by its bicyclic structure, which includes an ethoxy group and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-phenylbicyclo[2.2.2]octane typically involves the reaction of ethyl bromide with 4-phenylbicyclo[2.2.2]octane-1-ol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-phenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl ring can be reduced to a cyclohexyl ring under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 1-ethoxy-4-cyclohexylbicyclo[2.2.2]octane.
Substitution: Formation of 1-methoxy-4-phenylbicyclo[2.2.2]octane.
Scientific Research Applications
1-Ethoxy-4-phenylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique physical and chemical properties
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-phenylbicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The bicyclic structure provides stability and enhances the compound’s ability to interact with multiple sites on the target molecule .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its strong nucleophilic properties and use as a catalyst in organic synthesis.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Uniqueness
1-Ethoxy-4-phenylbicyclo[2.2.2]octane is unique due to its combination of an ethoxy group and a phenyl ring within a bicyclic structure.
Properties
CAS No. |
91949-44-9 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-ethoxy-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H22O/c1-2-17-16-11-8-15(9-12-16,10-13-16)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
InChI Key |
HGESQXJMBULPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCC(CC1)(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


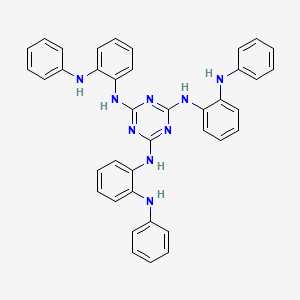
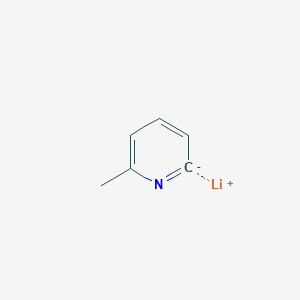
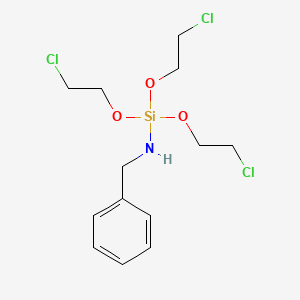

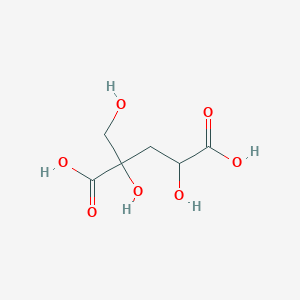
![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
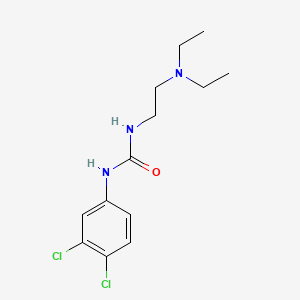
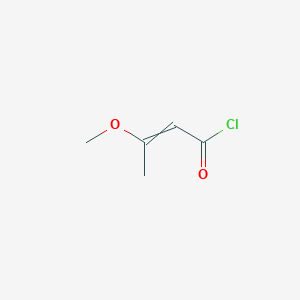
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
